molecular formula C22H13Cl2FN4O2S B2637995 3-(2-chloro-6-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326843-81-5

3-(2-chloro-6-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2637995
CAS RN: 1326843-81-5
M. Wt: 487.33
InChI Key: UUGJIXJMABWMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H13Cl2FN4O2S and its molecular weight is 487.33. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity and Docking Studies

Compounds derived from similar structures have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones demonstrated better antimicrobial activity in agar well diffusion assays than the reference drug Streptomycin. Docking studies to elucidate the mechanism of action were conducted, targeting the active site of ribosomal RNA and tRNA methyltransferase, indicating potential as a new class of antibiotics (Vlasov et al., 2021).

Synthesis and Spectral Characteristics of Fluorescent Compounds

The synthesis and spectral characteristics of novel fluorescent compounds derived from thieno[2,3-d]pyrimidine have been studied. These compounds exhibit intense blue to yellow-green fluorescence, suggesting applications in materials science for the development of fluorescent probes and materials (Ho & Yao, 2009).

Anti-inflammatory and Antinociceptive Properties

Research into thiazolopyrimidine derivatives has shown significant antinociceptive and anti-inflammatory activities, highlighting their potential for development into new therapeutic agents for pain and inflammation management (Selvam et al., 2012).

Antibacterial and Antifungal Activity

Newly synthesized thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been tested for antibacterial and antifungal activities, showing higher activity against certain Candida fungus species compared to the reference drug fluconazole. This suggests their potential as lead compounds for developing new antifungal medications (Kahveci et al., 2020).

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2FN4O2S/c1-11-17-21(26-10-29(22(17)30)9-13-15(24)7-4-8-16(13)25)32-18(11)20-27-19(28-31-20)12-5-2-3-6-14(12)23/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGJIXJMABWMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=C(C=CC=C3Cl)F)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloro-6-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

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